
1-(4-Oxopentan-2-yl)cyclohexane-1-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Oxopentan-2-yl)cyclohexane-1-carbaldehyde is a chemical compound with the molecular formula C12H20O2. It is characterized by the presence of a cyclohexane ring substituted with a carbaldehyde group and a 4-oxopentan-2-yl group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Oxopentan-2-yl)cyclohexane-1-carbaldehyde typically involves the reaction of cyclohexanone with an appropriate aldehyde or ketone under controlled conditions. One common method is the aldol condensation reaction, where cyclohexanone reacts with 4-oxopentanal in the presence of a base catalyst to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale aldol condensation reactions, followed by purification steps such as distillation or recrystallization to obtain the pure product. The reaction conditions, including temperature, pressure, and catalyst concentration, are optimized to maximize yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
1-(4-Oxopentan-2-yl)cyclohexane-1-carbaldehyde undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Hydroxylamine (NH2OH), hydrazine (N2H4)
Major Products Formed
Oxidation: 1-(4-Oxopentan-2-yl)cyclohexane-1-carboxylic acid
Reduction: 1-(4-Oxopentan-2-yl)cyclohexane-1-methanol
Substitution: Oximes, hydrazones
Wissenschaftliche Forschungsanwendungen
1-(4-Oxopentan-2-yl)cyclohexane-1-carbaldehyde has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 1-(4-Oxopentan-2-yl)cyclohexane-1-carbaldehyde involves its reactivity with various nucleophiles and electrophiles. The aldehyde group is particularly reactive, allowing the compound to form a variety of derivatives through nucleophilic addition and substitution reactions. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Vergleich Mit ähnlichen Verbindungen
1-(4-Oxopentan-2-yl)cyclohexane-1-carbaldehyde can be compared with other similar compounds, such as:
Cyclohexane-1-carbaldehyde: Lacks the 4-oxopentan-2-yl group, making it less complex and less reactive in certain reactions.
1-(4-Oxopentan-2-yl)cyclohexane: Lacks the aldehyde group, reducing its reactivity towards nucleophiles.
Cyclohexanone: Lacks both the aldehyde and 4-oxopentan-2-yl groups, making it a simpler ketone with different reactivity.
The uniqueness of this compound lies in its combination of functional groups, which allows for a diverse range of chemical reactions and applications .
Eigenschaften
CAS-Nummer |
88386-36-1 |
|---|---|
Molekularformel |
C12H20O2 |
Molekulargewicht |
196.29 g/mol |
IUPAC-Name |
1-(4-oxopentan-2-yl)cyclohexane-1-carbaldehyde |
InChI |
InChI=1S/C12H20O2/c1-10(8-11(2)14)12(9-13)6-4-3-5-7-12/h9-10H,3-8H2,1-2H3 |
InChI-Schlüssel |
ZFKRDMMTFVZPBV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CC(=O)C)C1(CCCCC1)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


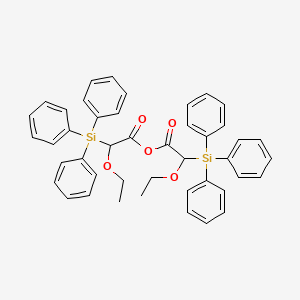
![Morpholine, 4,4'-bicyclo[3.3.1]nona-2,6-diene-2,6-diylbis-](/img/structure/B14394829.png)
![(NE)-N-[1-(2-methylpyrimidin-4-yl)propylidene]hydroxylamine](/img/structure/B14394832.png)
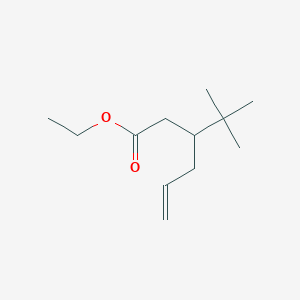
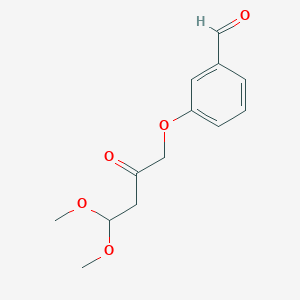
![1H-Benzo[c]quinolizine-5,5(6H)-dicarbonitrile, 2,3,4,4a-tetrahydro-](/img/structure/B14394837.png)

![1-[(1-Amino-2-methylpropan-2-yl)amino]-3-(2-chlorophenoxy)propan-2-ol](/img/structure/B14394859.png)
![Diethyl {2,2-bis[(but-2-en-1-yl)sulfanyl]-1-cyanoethenyl}phosphonate](/img/structure/B14394872.png)
![[2-(3-Amino-3-oxopropanoyl)phenyl]acetic acid](/img/structure/B14394874.png)

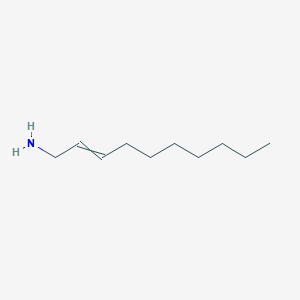
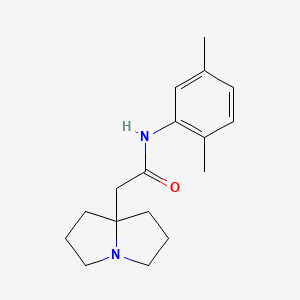
![N-{4-[(3-Nitro-2-oxo-2H-1-benzopyran-4-yl)amino]phenyl}acetamide](/img/structure/B14394887.png)
